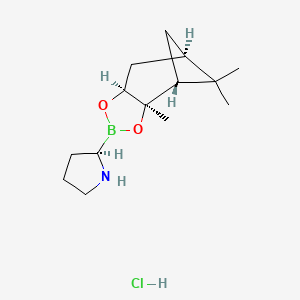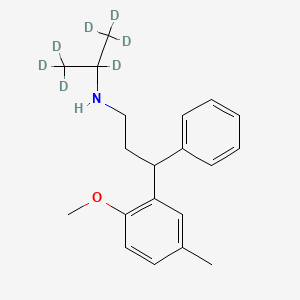
(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride is a chiral boronic ester derivative. It is widely used in organic synthesis, particularly in asymmetric synthesis and catalysis. The compound’s unique structure, featuring a boronate group and a pyrrolidine ring, makes it a valuable intermediate in the preparation of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride typically involves the following steps:
Formation of Pinanediol Boronate: Pinanediol is reacted with boronic acid under anhydrous conditions to form the pinanediol boronate ester.
Introduction of Pyrrolidine Ring: The pinanediol boronate ester is then reacted with a pyrrolidine derivative in the presence of a suitable catalyst, such as a palladium complex, to introduce the pyrrolidine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.
Types of Reactions:
Oxidation: The boronate group can undergo oxidation to form boronic acids or borates.
Reduction: The compound can be reduced to form various boron-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation Products: Boronic acids, borates.
Reduction Products: Boron-containing alcohols or amines.
Substitution Products: Various substituted pyrrolidine derivatives.
Chemistry:
Asymmetric Synthesis: Used as a chiral auxiliary or catalyst in the synthesis of enantiomerically pure compounds.
Catalysis: Acts as a ligand in transition metal-catalyzed reactions, enhancing selectivity and efficiency.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes, making it a candidate for drug development.
Molecular Probes: Used in the design of molecular probes for studying biological systems.
Medicine:
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry:
Material Science: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride involves its interaction with molecular targets through its boronate and pyrrolidine groups. The boronate group can form reversible covalent bonds with diols and other nucleophiles, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions facilitate the compound’s role in catalysis and enzyme inhibition.
Comparison with Similar Compounds
- (1R,2R,3S,5R)-Pinanediol Methylboronate
- (1R,2R,3S,5R)-Pinanediol Phenylboronate
- (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2S-boronate
Uniqueness: (1R,2R,3S,5R)-Pinanediol Pyrrolidine-2R-boronate Hydrochloride stands out due to its specific stereochemistry and the presence of both a boronate group and a pyrrolidine ring. This unique combination enhances its reactivity and selectivity in various chemical reactions, making it a versatile tool in synthetic chemistry and a valuable intermediate in pharmaceutical research.
Properties
CAS No. |
149716-72-3 |
|---|---|
Molecular Formula |
C15H27BClNO |
Molecular Weight |
283.6 g/mol |
IUPAC Name |
(2S)-2-[(1R,2R,6S,8R)-2,9,9-trimethyl-5-oxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C15H26BNO.ClH/c1-14(2)10-7-11(14)15(3)9-16(18-12(15)8-10)13-5-4-6-17-13;/h10-13,17H,4-9H2,1-3H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |
InChI Key |
CPNHEQSLWVOPEB-PYRZAVJBSA-N |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4.Cl |
Isomeric SMILES |
B1(C[C@@]2([C@@H]3C[C@@H](C3(C)C)C[C@@H]2O1)C)[C@H]4CCCN4.Cl |
Canonical SMILES |
B1(CC2(C3CC(C3(C)C)CC2O1)C)C4CCCN4.Cl |
Synonyms |
(2R)-2-[(3aR,4R,6R,7aS)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]pyrrolidine Hhydrochloride; [3aR-[2(R*),3aα,4β,6β,7aα]]-2-(Hexahydro-_x000B_3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Dimethyl-propionic acid (1R,5S)-6,6-dimethyl-bicyclo[3.1.1]hept-2-EN-2-ylmethyl ester](/img/structure/B588082.png)










